![molecular formula C17H15FO2 B14115816 Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)
Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group, a vinyl group, and an ethyl ester group attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Vinylation: The vinyl group can be introduced through a Heck reaction, where a halogenated biphenyl derivative reacts with an alkene in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like sodium azide (NaN3) for fluoro substitution.
Major Products
Epoxide: Formed from the oxidation of the vinyl group.
Alcohol: Formed from the reduction of the ester group.
Substituted Derivatives: Formed from nucleophilic substitution of the fluoro group.
科学的研究の応用
Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The vinyl group allows for potential covalent bonding with target proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid form. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Ethyl 2-fluoro-4’-vinyl-[1,1’-biphenyl]-4-carboxylate: Similar structure but with different substitution pattern.
Methyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
Ethyl 2-fluoro-2’-vinyl-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro or bromo analogs. The combination of the fluoro and vinyl groups also provides a unique platform for further functionalization and potential biological activity.
特性
分子式 |
C17H15FO2 |
|---|---|
分子量 |
270.30 g/mol |
IUPAC名 |
ethyl 4-(2-ethenylphenyl)-3-fluorobenzoate |
InChI |
InChI=1S/C17H15FO2/c1-3-12-7-5-6-8-14(12)15-10-9-13(11-16(15)18)17(19)20-4-2/h3,5-11H,1,4H2,2H3 |
InChIキー |
XKQXNDZRNAHEIP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2C=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


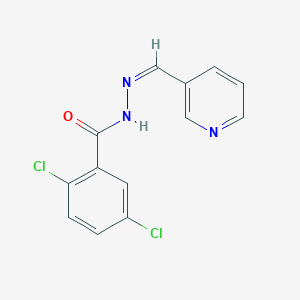
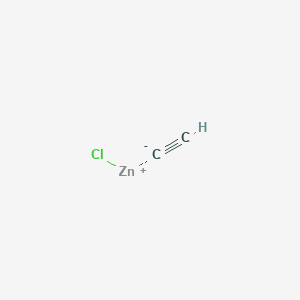


![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)
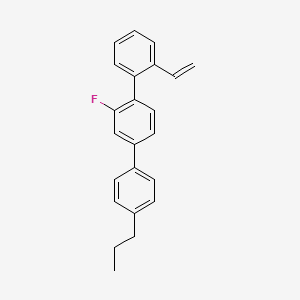
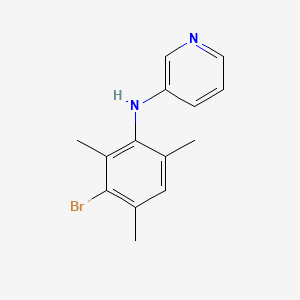
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14115784.png)
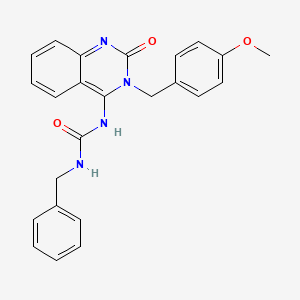
![Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)
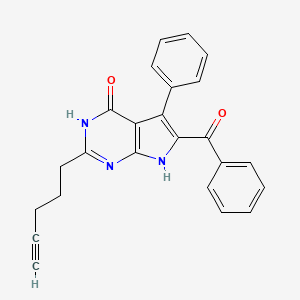
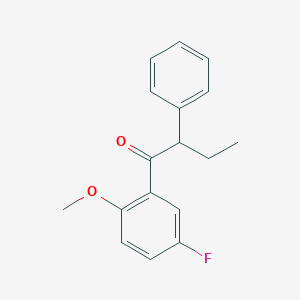
![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)

